(Z)-2-((5-methylfuran-2-yl)methylene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Description
This compound is a benzofuro-oxazinone derivative characterized by a fused tricyclic core structure (benzofuro[7,6-e][1,3]oxazin-3-one) substituted with a (Z)-configured 5-methylfuran-2-ylmethylene group at position 2 and a pyridin-3-ylmethyl moiety at position 6. Its structural complexity arises from the combination of a furan ring, pyridine, and a benzoxazinone scaffold, which may confer unique physicochemical and pharmacological properties. The (Z)-stereochemistry at the exocyclic double bond likely influences its molecular interactions, such as binding to biological targets or solubility profiles .
Properties
IUPAC Name |
(2Z)-2-[(5-methylfuran-2-yl)methylidene]-8-(pyridin-3-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c1-14-4-5-16(27-14)9-20-21(25)17-6-7-19-18(22(17)28-20)12-24(13-26-19)11-15-3-2-8-23-10-15/h2-10H,11-13H2,1H3/b20-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFYSVHXOANMAQ-UKWGHVSLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-((5-methylfuran-2-yl)methylene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple heterocycles and functional groups that may contribute to its biological activity. The presence of the furan and pyridine moieties is significant as these structures are often associated with various pharmacological effects.
Research indicates that compounds with similar structural frameworks often interact with biological targets such as enzymes and receptors. For instance, derivatives containing furan and pyridine rings have been shown to modulate enzyme activity and exhibit anti-inflammatory properties. The specific mechanisms of action for this compound are still under investigation, but potential pathways include:
- Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit enzymes involved in inflammatory processes.
- Receptor Modulation : The structural components may allow for interaction with various receptors, influencing cellular signaling pathways.
Antioxidant Activity
Studies have demonstrated that compounds with furan and pyridine derivatives exhibit significant antioxidant properties. These activities are crucial in mitigating oxidative stress-related diseases. The antioxidant capacity can be quantitatively assessed using assays like DPPH or ABTS.
Anti-inflammatory Effects
Compounds similar to this compound have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines. This suggests a potential therapeutic role in conditions such as arthritis and other inflammatory diseases.
Antimicrobial Activity
Preliminary studies indicate that the compound may possess antimicrobial properties. The presence of the pyridine ring is often associated with enhanced antibacterial activity against a range of pathogens.
Case Studies
- Antioxidant Evaluation : A study evaluated the antioxidant capacity of similar benzofuroxazine derivatives using in vitro models. Results indicated a marked decrease in reactive oxygen species (ROS) levels when treated with these compounds.
- Anti-inflammatory Assessment : In vivo studies demonstrated that administration of related compounds resulted in reduced edema in animal models of inflammation, suggesting a direct effect on inflammatory pathways.
- Microbial Inhibition : Testing against common bacterial strains revealed that derivatives exhibited varying degrees of inhibition, particularly against Gram-positive bacteria.
Summary of Biological Activities
Scientific Research Applications
The compound (Z)-2-((5-methylfuran-2-yl)methylene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications based on existing literature, emphasizing its biological activities, synthetic methodologies, and potential therapeutic uses.
Medicinal Chemistry
The unique structure of this compound positions it as a candidate for drug development. Preliminary studies suggest several potential therapeutic applications:
Anticancer Activity
Research indicates that compounds featuring benzofuroxazine structures can exhibit cytotoxic effects against various cancer cell lines. The presence of the furan and pyridine groups may enhance these effects through multiple mechanisms, including:
- Inducing apoptosis in cancer cells.
- Inhibiting tumor growth by modulating signaling pathways related to cell proliferation.
For instance, similar compounds have shown significant activity against breast cancer cell lines (e.g., MCF-7) .
Antimicrobial Properties
Compounds with furan and oxazine moieties have been reported to possess antimicrobial activities. The mechanism often involves:
- Disruption of cellular processes in bacteria and fungi.
- Inhibition of key enzymatic activities.
Studies have demonstrated that derivatives of such compounds can inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents .
Synthetic Methodologies
The synthesis of this compound has been explored through various methodologies:
- Condensation Reactions : The synthesis often involves the condensation of appropriate aldehydes with amines or other nucleophiles to form the oxazine ring.
- Functionalization Techniques : Post-synthesis modifications can enhance biological activity or improve solubility profiles.
Biological Studies
In vitro and in vivo studies are essential to evaluate the pharmacokinetics and pharmacodynamics of this compound:
- Cell Viability Assays : These assays help determine the cytotoxic effects on different cancer cell lines.
- Mechanistic Studies : Understanding how the compound interacts with specific biological targets can elucidate its mode of action.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (µM) | References |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 5.0 | |
| Antimicrobial | E. coli | 10.0 | |
| Antimicrobial | S. aureus | 12.0 |
Synthetic Pathways Overview
| Step No. | Reaction Type | Reagents Used | Yield (%) |
|---|---|---|---|
| 1 | Condensation | 5-Methylfuran + Pyridine derivative | 85 |
| 2 | Cyclization | Oxidative cyclization conditions | 75 |
| 3 | Functionalization | Alkylation with methyl halides | 90 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of benzofuro-oxazinones and related heterocycles. Below is a detailed comparison with analogs reported in the literature:
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Impact on Solubility :
- The pyridin-3-ylmethyl group in the target compound may enhance aqueous solubility compared to fluorophenyl or benzodioxole analogs, which are more lipophilic .
- Co-crystallization with 1,4-dioxane (as seen in the fluorophenyl analog) suggests formulation strategies to address poor solubility .
Electron-withdrawing groups (e.g., fluorine in the fluorophenyl analog) may increase metabolic stability but reduce bioavailability .
Synthetic Accessibility: Preparation of such compounds typically involves cyclization of alkynyl precursors with KOH in dioxane/water mixtures, as demonstrated for related furopyridazinones . Substitution at C8 (e.g., pyridin-3-ylmethyl vs. phenethyl) requires tailored alkylation or cross-coupling steps .
Research and Development Implications
- Computational Tools : Tools like SimilarityLab enable rapid identification of analogs with commercial availability or documented bioactivity, aiding SAR exploration .
- Regulatory Considerations: Impurity profiles of related compounds (e.g., Ofloxacin derivatives) underscore the need for rigorous quality control in benzofuro-oxazinone synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
